Cas no 55040-71-6 (methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate)
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate
- CID 84691439
- Thieno[3,2-c]pyridine-7-carboxylic acid, 4-chloro-, methyl ester
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- Inchi: 1S/C9H6ClNO2S/c1-13-9(12)6-4-11-8(10)5-2-3-14-7(5)6/h2-4H,1H3
- InChI Key: NXWYHLJPJXWXRR-UHFFFAOYSA-N
- SMILES: ClC1C2C=CSC=2C(C(=O)OC)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- Topological Polar Surface Area: 67.4
Experimental Properties
- Density: 1.458±0.06 g/cm3(Predicted)
- Boiling Point: 347.2±37.0 °C(Predicted)
- pka: -2.39±0.40(Predicted)
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5543391-0.05g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 0.05g |
$256.0 | 2023-07-10 | |
| Enamine | EN300-5543391-0.1g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 0.1g |
$383.0 | 2023-07-10 | |
| Enamine | EN300-5543391-0.25g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 0.25g |
$546.0 | 2023-07-10 | |
| Enamine | EN300-5543391-0.5g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 0.5g |
$858.0 | 2023-07-10 | |
| Enamine | EN300-5543391-1.0g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 1.0g |
$1100.0 | 2023-07-10 | |
| Enamine | EN300-5543391-2.5g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 2.5g |
$2155.0 | 2023-07-10 | |
| Enamine | EN300-5543391-5.0g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 5.0g |
$3189.0 | 2023-07-10 | |
| Enamine | EN300-5543391-10.0g |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 10.0g |
$4729.0 | 2023-07-10 | |
| 1PlusChem | 1P028MC2-50mg |
methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 50mg |
$368.00 | 2024-04-29 | |
| 1PlusChem | 1P028MC2-100mg |
methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate |
55040-71-6 | 95% | 100mg |
$536.00 | 2024-04-29 |
methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate
Comprehensive Overview of Methyl 4-Chlorothieno[3,2-c]pyridine-7-carboxylate (CAS No. 55040-71-6)
Methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate (CAS 55040-71-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The compound belongs to the thienopyridine family, a class of molecules known for their diverse biological activities. Its molecular formula, C9H6ClNO2S, highlights the presence of a chloro substituent and a methyl ester group, which are critical for its reactivity and applications.
Recent studies have explored the potential of methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate as a building block in drug discovery. Researchers are particularly interested in its role in synthesizing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics. The compound's thieno[3,2-c]pyridine core is structurally analogous to quinoline derivatives, which are widely used in medicinal chemistry. This similarity has spurred investigations into its bioactivity and structure-activity relationships (SAR).
In the context of green chemistry, the synthesis of 55040-71-6 has been optimized to reduce waste and improve yield. Modern techniques such as microwave-assisted synthesis and catalysis have been employed to enhance efficiency, addressing the industry's focus on sustainable practices. Additionally, the compound's solubility and stability under various conditions have been characterized to facilitate its use in formulations.
From an industrial perspective, methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate is valued for its versatility. It serves as a precursor for functional materials, including organic semiconductors and ligands for metal complexes. Its electron-deficient nature makes it suitable for applications in optoelectronics, a field experiencing rapid growth due to advancements in flexible displays and solar cells.
Analytical methods for CAS 55040-71-6 typically involve HPLC, NMR, and mass spectrometry to ensure purity and identity. These techniques are crucial for meeting regulatory standards in pharmaceuticals and agrochemicals. Furthermore, computational studies, such as molecular docking, have been conducted to predict the compound's interactions with biological targets, a trend driven by the rise of AI-driven drug design.
As the scientific community continues to explore thienopyridine derivatives, methyl 4-chlorothieno[3,2-c]pyridine-7-carboxylate remains a focal point due to its synthetic accessibility and modifiable scaffold. Future research may delve into its potential in neurological disorders or infectious diseases, areas where heterocyclic compounds have shown promise. The compound's relevance in both academia and industry underscores its importance in modern chemistry.
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